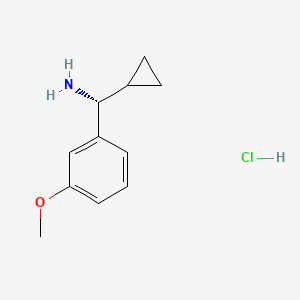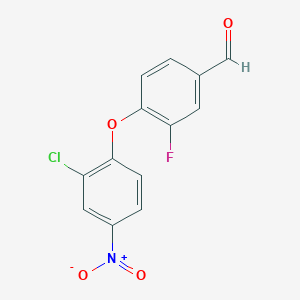
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Overview
Description
“N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” is a chemical compound with the molecular formula C9H12N2O2S . It has a molecular weight of 212.27 . Indoles, such as this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” involves using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The InChI code for “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” is1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 . Chemical Reactions Analysis
Indole derivatives, such as “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide”, are important types of molecules and natural products. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
“N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” has a molecular weight of 212.27 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Antiviral Applications
“N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” derivatives have been explored for their antiviral properties. Studies have shown that certain indole derivatives exhibit inhibitory activity against influenza A and other viruses. For example, compounds with modifications at the 6-amino position of the indole ring have demonstrated selectivity and potency against Coxsackie B4 virus .
Anti-inflammatory Applications
Indole derivatives are also known for their anti-inflammatory activities. The sulfonamide group in these compounds can be crucial for modulating biological pathways that lead to inflammation. This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Applications
The structural complexity of “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” allows for interactions with various biological targets, which is essential in cancer research. Indole derivatives have been synthesized and screened for their ability to inhibit the growth of cancer cells, with some showing promising results .
Anti-HIV Applications
Research into indole derivatives has extended into anti-HIV activity. Novel compounds based on the indole scaffold have been tested against HIV-1 and HIV-2 strains, with some derivatives showing significant inhibitory effects on virus replication in infected cells .
Antioxidant Applications
The indole nucleus is a part of many natural antioxidants. Derivatives of “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” may possess antioxidant properties, which are beneficial in combating oxidative stress and could be applied in the treatment of diseases caused by reactive oxygen species .
Antimicrobial Applications
Sulfonamide-based indole derivatives have shown activity against a range of microbial infections. They have been tested against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting good activity against pathogens like Staphylococcus aureus and Klebsiella pneumonia .
Antitubercular Applications
Given the global health challenge posed by tuberculosis, indole derivatives with sulfonamide groups have been investigated for their antitubercular activity. These compounds could provide a new avenue for the treatment of tuberculosis, especially in the face of rising drug resistance .
Antimalarial Applications
Indole derivatives have historically been part of antimalarial drug development. The unique structure of “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” could be leveraged to design new drugs that are effective against malaria parasites, contributing to the ongoing fight against this disease .
Future Directions
Mechanism of Action
Target of Action
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known for their broad-spectrum biological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLCMZSARFTYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)




![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)